molecular formula C10H10N2O3S2 B2805858 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide CAS No. 303134-16-9

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2805858
CAS RN: 303134-16-9
M. Wt: 270.32
InChI Key: PKLNAPGCLPMZDO-UHFFFAOYSA-N
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Description

“N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with potential applications in scientific research. It’s related to a series of benzothiazole–piperazine hybrids that were designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The empirical formula of a similar compound, “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide”, is C9H7ClN2OS, and its molecular weight is 226.68 . The molecular structure of “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide” would be similar, but with a methylsulfonyl group instead of a chlorine atom.


Chemical Reactions Analysis

Benzothiazole derivatives, including “N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide”, have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Scientific Research Applications

Anti-bacterial and Anti-fungal Applications

Benzothiazole derivatives have been found to possess anti-bacterial and anti-fungal properties. This makes them potential candidates for the development of new antimicrobial agents .

Anti-oxidant Applications

Benzothiazole derivatives have shown anti-oxidant activity . They could be used in the development of drugs to combat oxidative stress-related diseases .

Anti-proliferative Applications

These compounds have demonstrated anti-proliferative effects , suggesting potential use in cancer treatment by inhibiting the growth of cancer cells .

Anti-convulsant Applications

Benzothiazole derivatives have been found to possess anti-convulsant properties , which could be useful in the treatment of epilepsy and other seizure disorders .

Anti-HIV Applications

Some benzothiazole derivatives have shown potential as anti-HIV agents , which could be used in the treatment of HIV/AIDS .

Anti-inflammatory and Analgesic Applications

Benzothiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities . They could be used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Anti-diabetic Applications

These compounds have shown anti-diabetic activity , suggesting potential use in the treatment of diabetes .

Anti-leishmanial Applications

Benzothiazole derivatives have demonstrated anti-leishmanial effects , which could be useful in the treatment of Leishmaniasis, a tropical disease caused by parasites .

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLNAPGCLPMZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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